"Methyl 1,4'-bipiperidine-3-carboxylate" CAS number and properties
"Methyl 1,4'-bipiperidine-3-carboxylate" CAS number and properties
Advanced Scaffold Analysis & Synthetic Protocols for Drug Discovery
Abstract
Methyl 1,4'-bipiperidine-3-carboxylate (CAS 889952-13-0) represents a critical diamine scaffold in modern medicinal chemistry, particularly in the development of G-protein coupled receptor (GPCR) modulators and kinase inhibitors.[1] This guide provides a definitive technical analysis of this intermediate, detailing its physicochemical properties, validated synthetic pathways via reductive amination, and analytical characterization. We explore its utility as a rigidified linker system that enhances metabolic stability and solubility in fragment-based drug design (FBDD).[2]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The 1,4'-bipiperidine motif consists of two piperidine rings linked via a tertiary amine bond between the N1 position of the proximal ring (bearing the carboxylate) and the C4 position of the distal ring.[2] This specific isomer provides a unique vector for substituting the C3-carboxylate, allowing for precise spatial orientation of pharmacophores.
Table 1: Core Chemical Data
| Property | Specification |
| Chemical Name | Methyl 1,4'-bipiperidine-3-carboxylate |
| CAS Number | 889952-13-0 |
| Synonyms | Methyl [1,4'-bipiperidine]-3-carboxylate; 1-(Piperidin-4-yl)piperidine-3-carboxylic acid methyl ester |
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol |
| SMILES | COC(=O)C1CCCN(C2CCNCC2)C1 |
| InChI Key | QDVBKXJMLILLLB-UHFFFAOYSA-N (Base scaffold) |
| Appearance | Viscous oil or low-melting solid (Free base); White solid (HCl salt) |
Table 2: Predicted Physicochemical Properties
| Parameter | Value | Relevance in Drug Design |
| LogP | ~0.5 - 1.2 | Highly hydrophilic; ideal for improving solubility of lipophilic warheads. |
| pKa (Basic) | ~9.8 (Distal NH) | Typical secondary amine basicity; dictates salt formation and lysosomal trapping. |
| pKa (Tertiary) | ~7.5 (Linker N) | Lower basicity due to steric bulk and electronic environment. |
| TPSA | ~41 Ų | Favorable for CNS penetration and membrane permeability. |
| H-Bond Donors | 1 (Distal NH) | Key handle for further derivatization (e.g., reductive amination, acylation). |
Pharmacological Significance & Applications[2]
The 1,4'-bipiperidine scaffold is not merely a linker; it is a privileged structure in medicinal chemistry. Its semi-rigid conformation restricts the rotational freedom of attached ligands, reducing the entropic penalty upon binding to protein targets.[2]
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GPCR Modulation: Used in the synthesis of Muscarinic (M1/M4) agonists and antagonists.[2] The basic nitrogen mimics the cationic headgroup of acetylcholine.[2]
-
Kinase Inhibition: Serves as a solubility-enhancing tail in JAK and CDK inhibitors, projecting into solvent-exposed regions of the ATP binding pocket.
-
CNS Agents: The scaffold's physicochemical profile (LogP < 2, moderate TPSA) is optimized for blood-brain barrier (BBB) penetration, making it valuable for neurodegenerative disease therapeutics.
Synthetic Pathways & Manufacturing Protocols[2][10]
The synthesis of Methyl 1,4'-bipiperidine-3-carboxylate relies on the Reductive Amination strategy. This route is preferred over direct alkylation due to higher selectivity and the avoidance of over-alkylation byproducts (quaternary ammonium salts).[2]
3.1. Reaction Logic
The synthesis couples Methyl Nipecotate (amine source) with N-Boc-4-piperidone (carbonyl source).
-
Imine Formation: The secondary amine of the nipecotate attacks the ketone.[2]
-
Reduction: The intermediate iminium ion is reduced in situ by a mild hydride donor (STAB).[2]
-
Deprotection: Removal of the Boc group releases the distal secondary amine.[2]
3.2. Visualization of Synthetic Workflow[2]
Figure 1: Step-wise synthetic pathway via reductive amination and acid-mediated deprotection.
3.3. Detailed Experimental Protocol
Step 1: Reductive Coupling (Boc-Protected Intermediate)
-
Reagents: Methyl nipecotate (1.0 eq), N-Boc-4-piperidone (1.1 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (1.0 eq), 1,2-Dichloroethane (DCE).
-
Procedure:
-
Dissolve Methyl nipecotate and N-Boc-4-piperidone in DCE (0.2 M concentration) under N₂ atmosphere.
-
Add Acetic Acid to catalyze imine formation.[2] Stir at Room Temperature (RT) for 30 minutes.
-
Cool to 0°C and add STAB portion-wise to prevent exotherms.
-
Allow to warm to RT and stir for 12–16 hours. Monitor by LC-MS (Target mass: MW + 100 [Boc]).
-
Quench: Add saturated NaHCO₃ solution. Extract with DCM (3x).[2]
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).
-
Step 2: Boc-Deprotection
-
Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).
-
Procedure:
-
Dissolve the intermediate from Step 1 in Dioxane (or DCM).[2]
-
Add 4M HCl in Dioxane (5-10 eq) dropwise at 0°C.
-
Stir at RT for 2–4 hours. Evolution of isobutylene gas indicates reaction progress.[2]
-
Isolation: Concentrate in vacuo. Triturate the resulting solid with diethyl ether to remove non-polar impurities.[2]
-
Yield: Filter the white precipitate to obtain Methyl 1,4'-bipiperidine-3-carboxylate dihydrochloride (Yield typically >90%).
-
Analytical Characterization (QC)[2]
To ensure the integrity of the scaffold before using it in downstream synthesis, the following analytical markers must be verified.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 3.65 ppm (s, 3H): Methyl ester singlet (Diagnostic).[2]
-
δ 3.00–3.50 ppm (m): Multiplets corresponding to the piperidine ring protons alpha to nitrogens.[2]
-
δ 8.50–9.50 ppm (br s): Exchangeable protons from the amine salts (if HCl salt).[2]
-
Absence of: δ 1.40 ppm (s, 9H) – confirms complete removal of the Boc group.[2]
-
-
Mass Spectrometry (ESI+):
Handling & Safety Information
-
Hazards: As a secondary amine and ester, the compound is an Irritant (Skin/Eye) .[2] The HCl salt is corrosive.[2]
-
Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the methyl ester to the free acid.[2]
-
Stability: The methyl ester is susceptible to hydrolysis under basic aqueous conditions.[2] Avoid prolonged exposure to high pH during workups unless the free acid is desired.[2]
References
-
Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[2] Link[2]
-
Bipiperidine Scaffold Synthesis: Search Result 1.9, ChemicalBook, Synthesis of [1,4']Bipiperidinyl-3-carboxylic acid ethyl ester via HCl deprotection. Link
-
Pharmacological Applications: Wrodnigg, T. M., et al.[2] "The double reductive amination approach to the synthesis of polyhydroxypiperidines." Chimica Oggi, 2009.[2] Link
-
Compound Data: PubChem CID 78607 (1,4'-Bipiperidine base structure).[4][5] Link[2]
-
Commercial Availability & Properties: BLD Pharm, Methyl [1,4'-bipiperidine]-3-carboxylate dihydrochloride (CAS 2089649-64-7 for salt, 889952-13-0 for free base). Link
Sources
- 1. aablocks.com [aablocks.com]
- 2. youtube.com [youtube.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4'-Bipiperidine, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
